molecular formula C11H9FO3 B11804818 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid CAS No. 1420790-52-8

2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid

Cat. No.: B11804818
CAS No.: 1420790-52-8
M. Wt: 208.18 g/mol
InChI Key: HGEREZMKHIIGFD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a chemical compound with the molecular formula C11H9FO3 and a molecular weight of 208.18 g/mol . It is a fluorinated benzofuran derivative, which makes it a valuable asset for research and development in various scientific fields.

Preparation Methods

The synthesis of 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid typically involves the following steps:

Chemical Reactions Analysis

2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid exhibit significant biological activities:

  • Antimicrobial Activity : Studies on benzofuran derivatives have shown broad-spectrum antimicrobial properties. For instance, benzofuran-pyrazole compounds demonstrated inhibition against E. coli DNA gyrase B, indicating potential for antibiotic development.
  • Cytotoxicity Studies : Various benzofuranyl acetic acid amides have been tested for antifungal activity against Fusarium oxysporum, suggesting their utility in agricultural applications.
  • Neuroprotective Effects : Related benzofurans have been investigated for their neuroprotective properties, with some showing promise in treating neurodegenerative diseases like Alzheimer's by inhibiting butyrylcholinesterase .

Antimicrobial Study

A notable study focused on the antimicrobial efficacy of benzofuran derivatives highlighted the following findings:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-(5-Bromo-benzofuran-3-yl)acetic acidCandida albicans16 µg/mL

This study demonstrated that modifications in the benzofuran structure could significantly alter biological activity, emphasizing the importance of structural variations in drug design.

Neuroprotective Study

In another investigation, the neuroprotective potential of similar compounds was evaluated:

CompoundMechanism of ActionEffectiveness
2-(4-Fluoro-benzofuran)Inhibition of butyrylcholinesteraseModerate
2-(6-Methylbenzofuran)Antioxidant propertiesHigh

These findings suggest that structural modifications can enhance neuroprotective effects, paving the way for new therapeutic agents targeting neurodegenerative diseases.

Materials Science Applications

The unique properties of this compound also extend to materials science:

  • Polymer Chemistry : The compound's reactivity allows it to serve as a building block for synthesizing advanced polymers with specific functionalities.
  • Organic Electronics : Its electronic properties may be harnessed in developing organic semiconductors, contributing to advancements in flexible electronics.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid can be compared with other similar compounds, such as:

    2-(4-Fluorobenzofuran-3-yl)acetic acid: This compound lacks the methyl group present in this compound, which may result in different chemical and biological properties.

    2-(6-Methylbenzofuran-3-yl)acetic acid:

    2-(4-Fluoro-6-methylbenzofuran-3-yl)propionic acid:

Biological Activity

2-(4-Fluoro-6-methylbenzofuran-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and anti-inflammatory effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11FO2\text{C}_{12}\text{H}_{11}\text{F}\text{O}_2

This compound features a benzofuran moiety, which has been associated with various pharmacological activities.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHuh722Induction of apoptosis via PARP cleavage
Compound BHepG2>80G1 phase cell cycle arrest
This compoundTBDTBDTBD

Case Study : A recent study evaluated the efficacy of benzofuran derivatives against liver cancer cells. The results demonstrated that certain derivatives induced apoptosis by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

In addition to anticancer activity, benzofuran derivatives have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Benzofurans may exert their anti-inflammatory effects by modulating pathways such as NF-kB and MAPK. These pathways are crucial in regulating inflammatory cytokines and mediators.

Case Study : Research has shown that certain benzofuran derivatives can reduce the production of pro-inflammatory cytokines in vitro. For example, treatment with these compounds led to a significant decrease in IL-6 and TNF-alpha levels in activated macrophages .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Studies on related compounds suggest that they may have favorable absorption profiles but require further investigation to fully understand their metabolism and excretion.

Properties

CAS No.

1420790-52-8

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

2-(4-fluoro-6-methyl-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C11H9FO3/c1-6-2-8(12)11-7(4-10(13)14)5-15-9(11)3-6/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

HGEREZMKHIIGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)C(=CO2)CC(=O)O

Origin of Product

United States

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